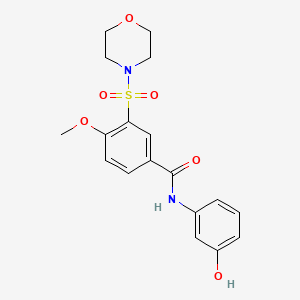

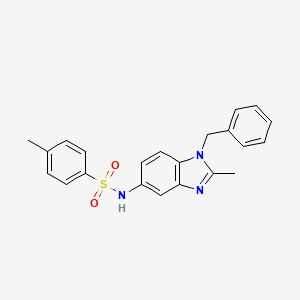

![molecular formula C17H10N2O7 B3437943 3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B3437943.png)

3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid

Vue d'ensemble

Description

3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid is a complex organic compound belonging to the class of chromones, which are derivatives of coumarin This compound is characterized by its nitro group at the 6-position and a carboxylic acid group at the 3-position of the chromen-2-one ring system

Mécanisme D'action

Target of Action

The primary target of the compound CDS1_004547 is CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 is an enzyme involved in lipid metabolism and membrane synthesis . It plays a crucial role in the biosynthesis of phosphatidylinositol, a phospholipid integral to cell membrane structure and function .

Mode of Action

The mechanism of action of CDS1_004547 revolves around its capacity to bind to the active site of the CDS1 enzyme . This binding prevents CDS1 from catalyzing its natural substrate, phosphatidic acid . By blocking this conversion, the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol decrease . This reduction can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives .

Biochemical Pathways

The affected pathway is the phosphatidylinositol signaling pathway . This pathway is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism . The disruption of this pathway offers a unique avenue for therapeutic intervention, particularly in conditions where these cellular processes are dysregulated .

Result of Action

The result of CDS1_004547’s action is the disruption of the phosphatidylinositol signaling pathway . This disruption can lead to changes in cell growth, proliferation, and metabolism . In the context of disease, this could potentially lead to therapeutic benefits. For example, in cancer treatment, tumor cells often exhibit elevated levels of phosphatidylinositol signaling, which supports their unchecked growth and survival . By inhibiting CDS1, researchers hope to curb these oncogenic signals, thereby suppressing tumor growth and potentially enhancing the efficacy of existing cancer therapies .

Analyse Biochimique

Biochemical Properties

CDS1_004547 catalyzes the conversion of phosphatidic acid (PA) to CDP-diacylglycerol (CDP-DAG), an essential intermediate in the synthesis of phosphatidylglycerol, cardiolipin, and phosphatidylinositol . The two isoforms of human CDS, CDS1 and CDS2, show different acyl chain specificities for its lipid substrate .

Cellular Effects

CDS1_004547 has a significant impact on various types of cells and cellular processes. It influences cell function by regulating the amount of phosphatidylinositol available for signaling . In yeast, CDS1 is required for the DNA damage checkpoint and CDS1 is specifically involved in the replication checkpoint .

Molecular Mechanism

CDS1_004547 exerts its effects at the molecular level by catalyzing the conversion of PA to CDP-DAG . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the enzyme plays a crucial role in early embryonic development .

Dosage Effects in Animal Models

While specific dosage effects of CDS1_004547 in animal models have not been reported, animal models play a critical role in predicting outcomes and understanding complex biological processes .

Metabolic Pathways

CDS1_004547 is involved in the synthesis of phosphatidylinositol and cardiolipin, both of which are key components of the glycerophospholipid biosynthesis pathway . It interacts with enzymes and cofactors in this pathway to regulate metabolic flux and metabolite levels .

Transport and Distribution

CDS1_004547 is an integral membrane protein localized to two subcellular domains: the matrix side of the inner mitochondrial membrane and the cytoplasmic side of the endoplasmic reticulum . It is transported and distributed within cells and tissues through these locations .

Subcellular Localization

The subcellular localization of CDS1_004547 is primarily in the endoplasmic reticulum and the inner mitochondrial membrane . This localization affects its activity and function, directing it to specific compartments or organelles for the synthesis of phosphatidylglycerol and cardiolipin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 6-nitro-2H-chromen-2-one as the starting material.

Formation of the Amide Bond: The carboxylic acid group of benzoic acid is activated, usually by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂).

Coupling Reaction: The activated benzoic acid is then coupled with the amine group of 6-nitro-2H-chromen-2-one to form the amide bond.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: 3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to a nitrate under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin (II) chloride or iron powder.

Substitution: The hydroxyl group in the chromen-2-one ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Tin (II) chloride (SnCl₂) in acidic conditions.

Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

Oxidation: 6-nitro-2-oxo-2H-chromen-3-yl nitrate.

Reduction: 6-amino-2-oxo-2H-chromen-3-yl benzoic acid.

Substitution: Halogenated derivatives of the chromen-2-one ring.

Applications De Recherche Scientifique

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antioxidant properties. Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of inflammatory and oxidative stress-related conditions. Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

Coumarin: A simpler analog without the nitro and carboxylic acid groups.

Chromone: A related compound with a hydroxyl group instead of a nitro group.

Benzoic Acid: A simpler carboxylic acid without the chromen-2-one ring.

Uniqueness: 3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid is unique due to its combination of nitro and carboxylic acid groups on the chromen-2-one ring, which imparts distinct chemical and biological properties compared to its simpler analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Propriétés

IUPAC Name |

3-[(6-nitro-2-oxochromene-3-carbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O7/c20-15(18-11-3-1-2-9(6-11)16(21)22)13-8-10-7-12(19(24)25)4-5-14(10)26-17(13)23/h1-8H,(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDDAESVISWPKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

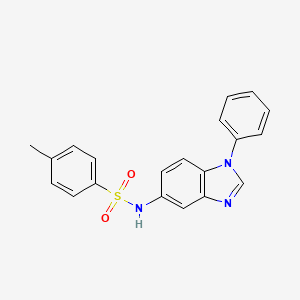

![3-chloro-4-[(2-ethoxyphenyl)amino]-1-(3-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B3437860.png)

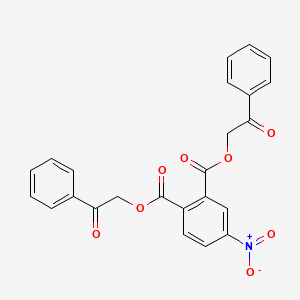

![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3437864.png)

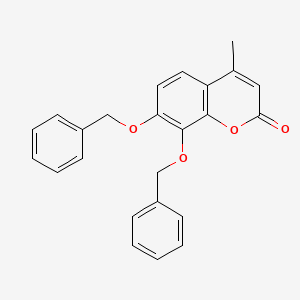

![3,5,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B3437879.png)

![2-{4-[4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B3437891.png)

![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yloxy)phenyl]acetamide](/img/structure/B3437917.png)

![ethyl 4-{[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B3437940.png)